molecular formula C9H12IN B8626668 4-Iodo-2-isopropylaniline

4-Iodo-2-isopropylaniline

Cat. No. B8626668
M. Wt: 261.10 g/mol
InChI Key: DWQGELZWNCZPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-isopropylaniline is a useful research compound. Its molecular formula is C9H12IN and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-2-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-iodo-2-propan-2-ylaniline

InChI

InChI=1S/C9H12IN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3

InChI Key

DWQGELZWNCZPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iodine monochloride (12.9 cm3) was added at room temperature to a stirred solution of 2-[prop-2-yl]-aniline (27.0 g) and sodium acetate (16.4 g) in acetic acid (250 cm3). After 1 hour, volatile material was removed in vacuo and the residue was partitioned between ethyl acetate (200 cm3) and 10% sodium carbonate solution (50 cm3). The dried (MgSO4) organic extract was filtered and evaporated in vacuo to afford an oil which was chromatographed on silica (Merck "MK 60.9385") eluting with hexane. Combination and evaporation of the product containing fractions gave the product as a crude dark unstable oil (38 g) which was not characterised fully but was used directly in Preparation 84.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-isopropyl-phenylamine (262 mg, 1.94 mmol) and sodium acetate (159 mg, 1.94 mmol) in 5 mL acetic acid, was added iodide monochloride (409 mg, 2.58 mmol) at room temperature. The mixture was stirred at room temperature for 20 minutes, then diluted with ethyl acetate and washed with saturated sodium bicarbonate. The organic layers were combined and concentrated in vacuo to give a crude residue, which was purified by column chromatography (silica 5-25% EtOAc/hexane) to give 4-iodo-2-isopropyl-phenylamine.
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Name
iodide monochloride
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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